molecular formula C12H18N2O2 B13683482 Octahydro-1H-4,7-methanoindene-1,5-dicarboxamide

Octahydro-1H-4,7-methanoindene-1,5-dicarboxamide

Cat. No.: B13683482
M. Wt: 222.28 g/mol
InChI Key: YBTPUEUIKVLFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane involves the reaction of tricyclo[5.2.1.0(2,6)]decane with aminomethyl groups under specific conditions. The reaction typically requires a controlled environment with temperatures ranging from 15-25°C .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often exceeding 97% .

Chemical Reactions Analysis

Types of Reactions

3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Octahydro-4,7-methanoindene-1(2),5(6)-dimethanamine: This compound shares a similar structure and chemical properties.

    Tricyclo[5.2.1.0(2,6)]decane derivatives: These compounds have similar tricyclic structures and functional groups.

Uniqueness

3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane is unique due to its specific arrangement of aminomethyl groups and tricyclic structure. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]decane-3,8-dicarboxamide

InChI

InChI=1S/C12H18N2O2/c13-11(15)7-2-1-6-8-3-5(10(6)7)4-9(8)12(14)16/h5-10H,1-4H2,(H2,13,15)(H2,14,16)

InChI Key

YBTPUEUIKVLFIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C3CC2CC3C(=O)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.